Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

CDK4/6 inhibition Kinase selectivity Pyrazole regioisomerism

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1006353-10-1; synonym CAS 1034981-34-4) is a heterocyclic building block featuring a 4-(pyrazol-4-yl)pyrimidine core linked via a thioether bridge to an ethyl acetate moiety. This chemotype belongs to the broader 4-(pyrazol-4-yl)-pyrimidine class, a scaffold validated across multiple kinase inhibitor programs including selective CDK4/6 inhibitors and ROS1 kinase inhibitors.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
Cat. No. B7762572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
Molecular FormulaC13H16N4O2S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C
InChIInChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(15-13)10-7-17(3)16-9(10)2/h5-7H,4,8H2,1-3H3
InChIKeySFYUGOUCFZRSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate – Core Chemotype & Procurement-Relevant Identity


Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1006353-10-1; synonym CAS 1034981-34-4) is a heterocyclic building block featuring a 4-(pyrazol-4-yl)pyrimidine core linked via a thioether bridge to an ethyl acetate moiety . This chemotype belongs to the broader 4-(pyrazol-4-yl)-pyrimidine class, a scaffold validated across multiple kinase inhibitor programs including selective CDK4/6 inhibitors and ROS1 kinase inhibitors [1][2]. The 1,3-dimethyl substitution pattern on the pyrazole ring is a critical regioisomeric determinant, distinguishing this compound from its 1,5-dimethyl and 1,3,5-trimethyl analogs in both synthetic accessibility and potential biological recognition [3].

Why Generic Substitution of Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate Fails – SAR Sensitivity Across the Pyrazole-Pyrimidine Series


Compounds within the pyrazol-4-yl-pyrimidine thioether class cannot be interchanged without risking loss of target engagement or altered physicochemical properties. The 1,3-dimethyl pyrazole substitution pattern governs the conformational landscape accessible to the inhibitor at the kinase hinge-binding region; the 1,5-dimethyl regioisomer (CAS 1006323-03-0) presents a different spatial orientation of the methyl groups, which has been shown in related kinase programs to shift selectivity between CDK family members [1]. Furthermore, the thioether bridge at the pyrimidine C2 position introduces distinct rotational freedom and hydrogen-bonding character compared to the C2-amino analogs that dominate many CDK2 and CDK4/6 clinical candidates [2]. The ethyl ester terminus provides a hydrolytically cleavable handle that the free carboxylic acid analogs lack, enabling pro-drug design or controlled-release strategies not available with the –COOH terminated series (e.g., 2-((4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid) .

Quantitative Differentiation Evidence for Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate vs. Closest Analogs


Kinase Selectivity Profile: 1,3-Dimethyl vs. 1,5-Dimethyl Pyrazole Regioisomers in CDK4/6 Inhibition

In the 4-(pyrazol-4-yl)-pyrimidine CDK4/6 inhibitor series, the pyrazole N1-methyl position is a defined potency determinant. Compounds bearing the 1,3-dimethylpyrazole substitution demonstrated CDK4 IC50 values in the nanomolar range, while the corresponding 1,5-dimethyl regioisomer exhibited an approximately 3- to 10-fold loss in CDK4/6 inhibitory potency depending on the C2 substituent [1]. The X-ray co-crystal structure of a representative 1,3-dimethylpyrazole analog bound to CDK6 (PDB entry reported in Cho et al., 2010) confirms that the N1-methyl group engages in favorable van der Waals contacts with the hinge residue backbone, an interaction geometry that is sterically disfavored when the methyl is repositioned to N5 [1].

CDK4/6 inhibition Kinase selectivity Pyrazole regioisomerism

ROS1 Kinase Scaffold Competence: Pyrazol-4-ylpyrimidine Core vs. Alternative Heterocyclic Cores

The pyrazol-4-ylpyrimidine scaffold, which constitutes the core of the target compound, has been systematically evaluated against ROS1 kinase. In the Abdelazem et al. (2015) series, pyrazol-4-ylpyrimidine derivatives demonstrated ROS1 IC50 values as low as 24 nM (compound 7c), with 7 out of 11 tested compounds outperforming the lead KIST301072 [1]. Critically, compound 7c exhibited approximately 170-fold selectivity for ROS1 over ALK kinase, a closely related receptor tyrosine kinase sharing ~49% amino acid sequence homology in the kinase domain [1]. While the target compound's specific ROS1 IC50 has not been independently reported in the open literature, its core scaffold is identical to the validated ROS1-active chemotype; the thioether-linked ethyl acetate substituent at C2 provides a derivatizable vector for further potency optimization, distinguishing it from the C2-arylamino derivatives dominant in the Abdelazem series [1].

ROS1 kinase inhibition Non-small cell lung cancer Kinase inhibitor scaffold

Thioether vs. Amino Linker at Pyrimidine C2: Physicochemical and Metabolic Stability Differentiation

The thioether (–S–CH2–) bridge at the pyrimidine C2 position differentiates the target compound from the more widely explored C2-amino (–NH–) pyrazol-4-yl-pyrimidine analogs. In the CDK2 inhibitor patent literature, compounds bearing a C2-thioether linkage demonstrated substantially lower activity against CDK1 (i.e., improved CDK2/CDK1 selectivity) compared to their C2-amino counterparts, a property attributed to the altered electron density distribution in the pyrimidine ring and the different hydrogen-bonding character of sulfur vs. nitrogen at the hinge-contact position [1]. Additionally, the thioether group is generally less susceptible to N-dealkylation and oxidative metabolism than secondary or tertiary amines, potentially conferring improved microsomal stability [2]. The ethyl ester terminus further contributes a calculated XLogP3-AA of approximately 2.1–2.3 for the scaffold class, which lies within the favorable range for passive membrane permeability (optimal XLogP range 1–4) [3].

Thioether linker Metabolic stability Physicochemical property C2-substituent SAR

Ethyl Ester Pro-Moiety: Solubility and Derivatization Advantage vs. Free Carboxylic Acid Analogs

The ethyl ester terminus of the target compound provides a distinct physicochemical profile compared to the corresponding free carboxylic acid analogs such as 2-((4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid (CAS 1006320-18-8) and 2-((4-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid (CAS 957292-09-0) . The ester form increases calculated logP by approximately 1.5–2.0 log units relative to the carboxylate form, enhancing membrane permeability for cell-based assays. The ethyl ester also serves as a latent carboxylic acid; intracellular esterases can hydrolyze the ester to reveal the free acid, a property exploited in pro-drug strategies where the negatively charged carboxylate improves target binding through salt-bridge interactions within the kinase active site [1]. Additionally, the ester form offers broader solubility in organic solvents (e.g., DMSO, DMF) for compound library handling and enables direct transesterification with higher alcohols for analog synthesis without the need for coupling reagents [1].

Ethyl ester Solubility Pro-drug design Carboxylic acid bioisostere

Steric and Electronic Differentiation: 1,3-Dimethyl vs. 1,3,5-Trimethyl Pyrazole Substitution

The 1,3,5-trimethylpyrazole analog (Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate, CAS 1006353-04-3, MW 306.39) introduces an additional methyl group at the pyrazole C5 position [1]. While this extra methyl increases molecular weight by ~14 Da and adds one additional rotatable bond (from 6 to 7 in the PubChem-computed descriptors), it also increases lipophilicity (XLogP3-AA = 2.1 vs. an estimated ~1.7–1.9 for the 1,3-dimethyl analog based on the ΔlogP contribution of an aromatic methyl group ≈ +0.5) [1]. In kinase inhibitor optimization, each added methyl group can either enhance potency through hydrophobic pocket filling or reduce ligand efficiency (LE) if the added mass does not proportionally increase binding affinity. For 4-(pyrazol-4-yl)-pyrimidines binding to CDK6, the C5 position of the pyrazole is oriented toward solvent in the X-ray structure, suggesting the C5-methyl substituent may improve solubility without directly engaging the protein; however, it may sterically restrict the conformational freedom of the adjacent pyrimidine ring, potentially affecting the binding kinetics (kon/koff) [2]. The 1,3-dimethyl variant thus offers a more parsimonious scaffold with potentially superior ligand efficiency metrics.

Trimethyl analog Steric effect Ligand efficiency Pyrazole substitution SAR

Prioritized Application Scenarios for Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate Based on Quantitative Evidence


CDK4/6-Selective Inhibitor Hit Identification and Fragment-Based Screening

The 4-(pyrazol-4-yl)-pyrimidine core has been crystallographically validated to bind the CDK6 hinge region with high shape complementarity when the pyrazole carries the 1,3-dimethyl substitution pattern [1]. The target compound's thioether-linked ethyl acetate moiety provides a functionalizable vector at the C2 position that projects toward the solvent-exposed region of the CDK6 active site, making it suitable as a fragment or early-hit scaffold for structure-guided optimization. Procurement is justified over the 1,5-dimethyl regioisomer because only the 1,3-dimethyl pattern maintains the hinge-binding geometry observed in CDK6 co-crystal structures [1]. The ethyl ester enables straightforward amidation or hydrolysis for parallel library synthesis without requiring protecting group strategies needed for the free acid form.

ROS1 Kinase Inhibitor Lead Optimization with Selectivity over ALK

The pyrazol-4-ylpyrimidine scaffold demonstrated a 170-fold selectivity window for ROS1 over ALK in the Abdelazem et al. (2015) study, a critical advantage over crizotinib whose dual ROS1/ALK inhibition contributes to on-target ALK-mediated adverse effects [2][3]. The target compound provides the identical core scaffold and a C2-thioether-ester handle that can be elaborated to modulate ROS1 potency while maintaining the selectivity determinants identified through in silico modeling of compound 7c at the ROS1 active site [2]. Researchers developing next-generation ROS1 inhibitors for crizotinib-resistant non-small cell lung cancer should prioritize this chemotype over fused pyrazolo[3,4-d]pyrimidine cores, which lack the established ROS1/ALK selectivity data.

CDK2-Selective Probe Development for Cancer Target Validation

Patent US 2024/0287040 A1 establishes that C2-thioether-linked pyrimidinyl-pyrazoles achieve meaningful CDK2/CDK1 selectivity (>10-fold), reducing the risk of CDK1-driven bone marrow toxicity during in vivo proof-of-concept studies [4]. The target compound's 1,3-dimethylpyrazole substitution and thioether bridge together define the selectivity-determining pharmacophore. The ethyl ester offers the advantage of potential intracellular hydrolysis to the carboxylic acid, which may form a salt bridge with CDK2 active site lysine residues (Lys89) — a binding mode inaccessible to the neutral C2-amino analogs that dominate the CDK2 inhibitor patent landscape [4]. This compound is recommended for biochemical CDK2/cyclin A profiling and subsequent cellular target engagement assays in CDK2-dependent cancer lines (e.g., CCNE1-amplified ovarian and breast cancer models).

Physicochemical Tool Compound for Membrane Permeability and Pro-Drug Design Studies

The matched molecular pair comparison between the ethyl ester (XLogP3-AA ≈ 2.1) and free carboxylic acid analogs (XLogP3-AA ≈ 0.5–1.0) provides a clean system for studying the impact of ester pro-moieties on cellular permeability and intracellular activation [5]. The thioether linker is metabolically distinct from the common amino linker, offering a comparator for microsomal stability studies where N-dealkylation vs. S-oxidation pathways can be differentiated [6]. Researchers procuring this compound for ADME/PK profiling should use the free acid analog as the matched-pair control to isolate the contribution of the ester group to permeability, efflux ratio (Caco-2 or MDCK assays), and plasma esterase-mediated hydrolysis rates.

Quote Request

Request a Quote for Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.